3-Ethoxythiophene-2-carboxylic acid
Overview
Description
3-Ethoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C7H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxythiophene-2-carboxylic acid typically involves the ethoxylation of thiophene-2-carboxylic acid. One common method includes the reaction of thiophene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an ethyl ester intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, under controlled temperatures and solvent conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated thiophene derivatives.
Scientific Research Applications
3-Ethoxythiophene-2-carboxylic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-ethoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aromatic ring and carboxylic acid group play crucial roles in its binding affinity and specificity. Additionally, its ethoxy group can enhance lipophilicity, facilitating membrane permeability and intracellular activity.
Comparison with Similar Compounds
- 4-Methoxythiophene-3-carboxylic acid
- 3-Chlorothiophene-2-carboxylic acid
- 2-Mercaptopyridine-3-carboxylic acid
Comparison: 3-Ethoxythiophene-2-carboxylic acid is unique due to its ethoxy substituent, which imparts distinct chemical and physical properties. Compared to 4-methoxythiophene-3-carboxylic acid, it has a different electronic distribution, affecting its reactivity and interaction with other molecules. The presence of an ethoxy group also differentiates it from 3-chlorothiophene-2-carboxylic acid, which contains a halogen substituent, leading to variations in polarity and reactivity. Lastly, 2-mercaptopyridine-3-carboxylic acid has a sulfur-containing pyridine ring, offering different binding characteristics and biological activities.
Properties
IUPAC Name |
3-ethoxythiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-2-10-5-3-4-11-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKDCOINUAYGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380606 | |
Record name | 3-ethoxythiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139926-23-1 | |
Record name | 3-ethoxythiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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